molecular formula C19H24N6O B11204686 2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B11204686
M. Wt: 352.4 g/mol
InChI Key: WBSFPWSZEUSMME-UHFFFAOYSA-N
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Description

2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The pyrazolo[3,4-d]pyrimidine intermediate is then reacted with piperazine, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.

    Introduction of the Ethanol Group: The final step involves the addition of the ethanol group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) is common.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in drug discovery and development. Its structure suggests it could be a candidate for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
  • 2,4-dimethylphenylpyrazolo[3,4-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-{4-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol features a unique combination of functional groups that enhance its versatility in chemical reactions and its potential as a pharmacological agent. The presence of the ethanol group, in particular, provides additional sites for chemical modification, allowing for the creation of a wide range of derivatives with potentially diverse biological activities.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

2-[4-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H24N6O/c1-14-9-15(2)11-16(10-14)25-19-17(12-22-25)18(20-13-21-19)24-5-3-23(4-6-24)7-8-26/h9-13,26H,3-8H2,1-2H3

InChI Key

WBSFPWSZEUSMME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO)C

Origin of Product

United States

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